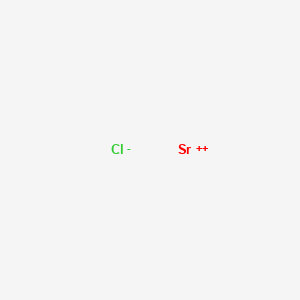
Strontium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium chloride is a chemical compound with the formula SrCl₂. It is a typical salt of strontium and chlorine, forming neutral aqueous solutions. This compound is known for its bright red flame color, which makes it a popular choice in fireworks. Strontium chloride is also used in various industrial and medical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Strontium chloride can be prepared by treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ] Crystallization from cold aqueous solution gives the hexahydrate, SrCl₂·6H₂O.
Direct Combination: Strontium chloride can also be prepared by the direct combination of strontium metal with chlorine gas: [ \text{Sr} + \text{Cl}_2 \rightarrow \text{SrCl}_2 ]
Industrial Production Methods: A novel method involves using breeze to deoxidize celestite, which is then dipped into hot water to obtain a solution of strontium sulfide. This solution reacts with magnesium chloride to produce strontium chloride and magnesium hydrate .
Chemical Reactions Analysis
Strontium chloride undergoes various chemical reactions:
Reaction with Hydrogen Fluoride: Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas: [ \text{SrCl}_2(\text{aq}) + 2 \text{HF}(\text{gas}) \rightarrow \text{SrF}_2(\text{solid}) + \text{Cl}_2(\text{gas}) ]
Reaction with Sulfuric Acid: It reacts with sulfuric acid to form strontium hydrogen sulfate and hydrogen chloride: [ \text{SrCl}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Sr(HSO}_4)_2 + 2 \text{HCl} ]
Reaction with Sodium Carbonate: Strontium chloride reacts with sodium carbonate to form strontium carbonate and sodium chloride: [ \text{SrCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + 2 \text{NaCl} ]
Scientific Research Applications
Strontium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other strontium compounds and as a red coloring agent in fireworks.
Biology and Medicine: Strontium chloride is used in dental care products to reduce tooth sensitivity by forming a barrier over microscopic tubules in the dentin.
Industry: Strontium chloride is used in seawater aquaria to support the production of exoskeletons in certain plankton.
Mechanism of Action
The mechanism of action of strontium chloride varies based on its application:
Comparison with Similar Compounds
Strontium chloride is similar to other strontium salts such as strontium fluoride, strontium bromide, and strontium iodide. These compounds share similar properties but differ in their specific applications and toxicity levels . For example:
Strontium Fluoride (SrF₂): Used in optical materials and as a precursor for other strontium compounds.
Strontium Bromide (SrBr₂): Used in flares and fireworks for its bright red flame.
Strontium Iodide (SrI₂): Used in scintillation detectors for gamma-ray spectroscopy.
Strontium chloride stands out due to its widespread use in both industrial and medical applications, making it a versatile and valuable compound.
Properties
Molecular Formula |
ClSr+ |
|---|---|
Molecular Weight |
123.07 g/mol |
IUPAC Name |
strontium;chloride |
InChI |
InChI=1S/ClH.Sr/h1H;/q;+2/p-1 |
InChI Key |
YKSPGWZSOMQSJO-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)








![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)


